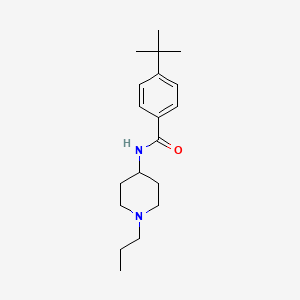
4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide is a synthetic organic compound with a molecular formula of C19H29N3O. This compound is characterized by the presence of a tert-butyl group, a propylpiperidine moiety, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions.
Attachment of the Benzamide Group: The benzamide group is attached through amide bond formation, typically using coupling reagents like EDCI or DCC.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
化学反応の分析
4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperidine moieties, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols).
科学的研究の応用
4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide include:
4-tert-butyl-N-(piperidin-4-yl)benzamide hydrochloride: This compound has a similar structure but lacks the propyl group.
4-tert-butyl-N-[(1-propylpiperidin-4-ylidene)amino]benzamide: This compound has a similar core structure but differs in the functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-5-12-21-13-10-17(11-14-21)20-18(22)15-6-8-16(9-7-15)19(2,3)4/h6-9,17H,5,10-14H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXYRVPMGQUOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide](/img/structure/B5735355.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5735361.png)
![N-(2-bromo-4,6-difluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5735369.png)
![1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B5735373.png)
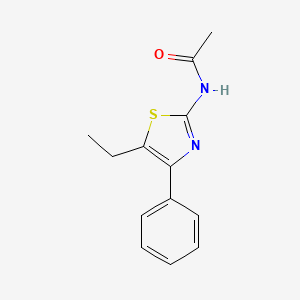
![N-[2-(acetylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5735384.png)
![5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5735387.png)
![(2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5735392.png)
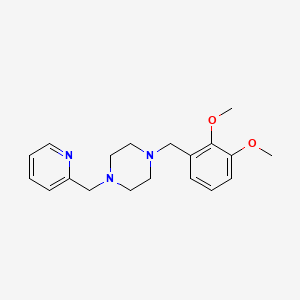

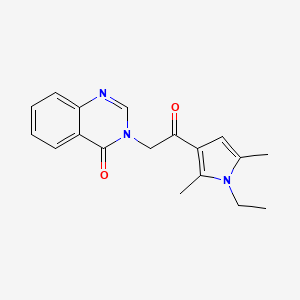
![isobutyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5735444.png)
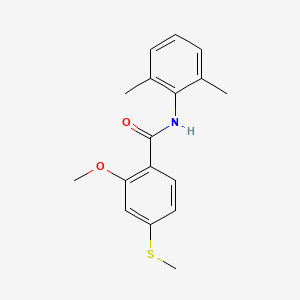
![1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B5735456.png)
